molecular formula C3H4N2S B12616374 5(4H)-Thiazolimine CAS No. 952115-14-9

5(4H)-Thiazolimine

Cat. No.: B12616374
CAS No.: 952115-14-9
M. Wt: 100.14 g/mol
InChI Key: QHIOLBPRJHUOEC-UHFFFAOYSA-N
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Description

5(4H)-Thiazolimine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Thiazolimine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea, which leads to the formation of the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or water, and the reaction temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 5(4H)-Thiazolimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Scientific Research Applications

5(4H)-Thiazolimine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor and its ability to modulate biological pathways.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5(4H)-Thiazolimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

    Oxazol-5(4H)-one: Another heterocyclic compound with a similar ring structure but containing an oxygen atom instead of sulfur.

    1,2,4-Triazin-6(5H)-one: A heterocyclic compound with a different ring structure but similar reactivity.

Uniqueness: 5(4H)-Thiazolimine is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.

Properties

CAS No.

952115-14-9

Molecular Formula

C3H4N2S

Molecular Weight

100.14 g/mol

IUPAC Name

4H-1,3-thiazol-5-imine

InChI

InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h2,4H,1H2

InChI Key

QHIOLBPRJHUOEC-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)SC=N1

Origin of Product

United States

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